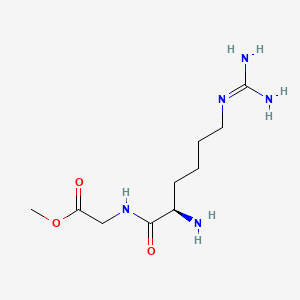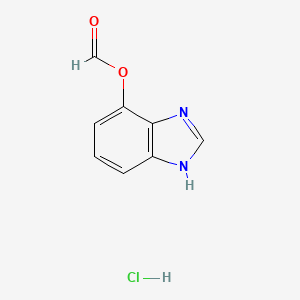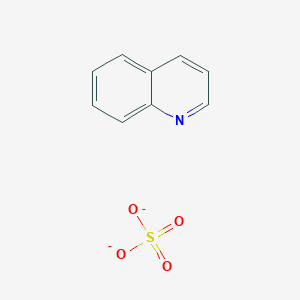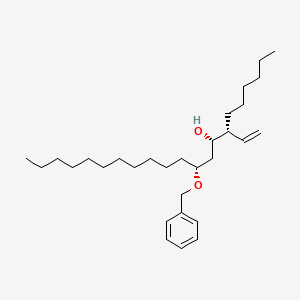![molecular formula C11H9N3O2S B11825807 {[(4-oxo-4H-chromen-3-yl)methylidene]amino}thiourea CAS No. 902779-62-8](/img/structure/B11825807.png)
{[(4-oxo-4H-chromen-3-yl)methylidene]amino}thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[(4-oxo-4H-chromen-3-yl)methylidene]amino}thiourea is a compound that belongs to the class of chromenyl derivatives It features a chromen-4-one moiety linked to a thiourea group through a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[(4-oxo-4H-chromen-3-yl)methylidene]amino}thiourea typically involves the condensation of 4-oxo-4H-chromene-3-carbaldehyde with thiourea. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, in an aqueous or alcoholic medium. The reaction conditions often include refluxing the mixture for several hours to ensure complete condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
{[(4-oxo-4H-chromen-3-yl)methylidene]amino}thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of corresponding amines.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, {[(4-oxo-4H-chromen-3-yl)methylidene]amino}thiourea is studied for its potential as a ligand in coordination chemistry. It can form complexes with various metal ions, which may have interesting catalytic or electronic properties.
Biology and Medicine
In the field of biology and medicine, this compound is investigated for its potential therapeutic properties. It has shown promise as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of {[(4-oxo-4H-chromen-3-yl)methylidene]amino}thiourea involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may inhibit the function of essential enzymes in bacteria, leading to cell death. In cancer cells, it could interfere with DNA replication or repair mechanisms, inducing apoptosis.
類似化合物との比較
Similar Compounds
Coumarin derivatives: These compounds share the chromen-4-one moiety and have similar biological activities.
Thiourea derivatives: Compounds with the thiourea group also exhibit antimicrobial and anticancer properties.
Uniqueness
What sets {[(4-oxo-4H-chromen-3-yl)methylidene]amino}thiourea apart is the combination of the chromen-4-one and thiourea functionalities, which may confer unique properties such as enhanced binding affinity to certain biological targets or improved stability under various conditions.
特性
CAS番号 |
902779-62-8 |
|---|---|
分子式 |
C11H9N3O2S |
分子量 |
247.28 g/mol |
IUPAC名 |
[(E)-(4-oxochromen-3-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C11H9N3O2S/c12-11(17)14-13-5-7-6-16-9-4-2-1-3-8(9)10(7)15/h1-6H,(H3,12,14,17)/b13-5+ |
InChIキー |
YQOMHBIWKFONOC-WLRTZDKTSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)/C=N/NC(=S)N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(4S)-4-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-5-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B11825772.png)
![[(1S,6S)-1-bromo-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11825778.png)
![2-[(1E,3E)-5-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride](/img/structure/B11825786.png)
![1-(((cyclohexyloxy)carbonyl)oxy)ethyl 2-ethoxy-1-((2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B11825797.png)




